molecular formula C16H22N2O3S B2510444 (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide CAS No. 1241687-28-4

(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide

Cat. No.: B2510444
CAS No.: 1241687-28-4
M. Wt: 322.42
InChI Key: KZEGWQDKJUKIRU-UHFFFAOYSA-N
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Description

(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by the presence of a piperidine ring, a phenyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the Piperidine Derivative: The initial step involves the preparation of 3-oxo-3-piperidin-1-ylpropylamine. This can be achieved through the reaction of piperidine with a suitable acylating agent, such as an acyl chloride or anhydride, under basic conditions.

    Coupling with Phenylethenesulfonyl Chloride: The piperidine derivative is then reacted with phenylethenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification techniques, such as recrystallization or chromatography, are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles, such as amines or thiols, replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile
  • 3-Oxo-3-(piperidin-1-yl)propanoic acid
  • Ethyl 3-oxo-3-(piperidin-1-yl)propanoate

Uniqueness

(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide is unique due to the presence of the phenylethenesulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(18-12-5-2-6-13-18)9-11-17-22(20,21)14-10-15-7-3-1-4-8-15/h1,3-4,7-8,10,14,17H,2,5-6,9,11-13H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEGWQDKJUKIRU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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